2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid
Description
This compound features a piperazine core linked to a 3-phenyl-1,2,4-thiadiazole moiety via an ethyl spacer, with a thioacetic acid group attached through a thioether bond. The acetic acid group may enhance solubility and influence binding interactions compared to ester or carboxamide derivatives .
Properties
CAS No. |
681136-34-5 |
|---|---|
Molecular Formula |
C16H18N4O3S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H18N4O3S2/c21-13(10-24-11-14(22)23)19-6-8-20(9-7-19)16-17-15(18-25-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,22,23) |
InChI Key |
DVKDYVRHRUNVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)CSCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenyl-1,2,4-thiadiazole Intermediate
- Starting from 4-phenylthiosemicarbazide, reaction with carbon disulfide in DMF medium forms 5-phenylamino-1,3,4-thiadiazole-2-thione.
- This intermediate is then subjected to alkylation with prop-2-yl ester of 2-chloroethanoic acid to introduce the ethyl ester side chain.
- Subsequent hydrazinolysis and intramolecular cyclization under alkaline conditions produce the thiadiazole ring with the desired substitution pattern.
Incorporation of Piperazine
- The carboxylic acid derivative formed after hydrolysis of the ester is reacted with piperazine in propan-2-ol.
- This results in the formation of the piperazin-1-ium salt of the acid, confirmed by characteristic NMR signals indicating protonation of piperazine and loss of the carboxyl proton.
- The reaction is typically performed by stirring the acid and piperazine in the solvent followed by evaporation to isolate the salt.
Attachment of Thioacetic Acid Moiety
- The key step involves the nucleophilic substitution of the thiol group on the thiadiazole ring with sodium monochloroacetate in an aqueous medium.
- This reaction is carried out under alkaline conditions to facilitate the substitution, followed by acidification with acetic acid to yield the free carboxylic acid form of the target compound.
- The reaction conditions are optimized to avoid side reactions and maximize yield.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent | Temperature/Time | Notes |
|---|---|---|---|---|
| Formation of thiadiazole ring | 4-Phenylthiosemicarbazide + CS2, DMF | DMF | Reflux, several hours | Formation of thiadiazole-2-thione |
| Alkylation | Prop-2-yl ester of 2-chloroethanoic acid | DMF or ethanol | Reflux | Introduction of ester side chain |
| Hydrazinolysis & cyclization | Hydrazine hydrate, alkaline medium | Ethanol or aqueous | Reflux | Intramolecular cyclization |
| Nucleophilic substitution | Sodium monochloroacetate, NaOH | Aqueous | Room temp to reflux | Formation of thioacetic acid moiety |
| Acidification | Acetic acid | Aqueous | Room temp | Conversion to free acid |
| Salt formation | Piperazine | Propan-2-ol | Stirring, evaporation | Piperazin-1-ium salt formation |
| Purification | Crystallization from water-propan-2-ol (1:1) | Water/Propan-2-ol | Cooling | Purity enhancement |
Analytical Confirmation
- NMR Spectroscopy : Proton NMR confirms the presence of piperazine protons as doublets of doublets and the disappearance of the carboxyl proton signal upon salt formation.
- IR Spectroscopy : Characteristic absorption bands in the 1740-1665 cm⁻¹ region correspond to carbonyl stretching of the acid group; broad bands in 3050-2900 cm⁻¹ indicate NH and CH stretching.
- Elemental Analysis : Confirms the expected C, H, N composition consistent with the target molecule.
- Melting Point : Determined using standard apparatus to verify compound purity and identity.
Research Findings and Optimization
- The reaction of the thiol intermediate with sodium monochloroacetate is critical and requires careful pH control to ensure selective substitution without hydrolysis or side reactions.
- Acidification with acetic acid provides a mild method to convert the salt intermediate to the free acid without decomposing sensitive functional groups.
- Piperazine salt formation enhances solubility and biological activity, as evidenced by antimicrobial screening studies of related compounds.
- The synthetic route is adaptable to various substituted thiadiazole derivatives, allowing structural modifications for activity optimization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to its unique structural features, particularly the thiadiazole and piperazine moieties.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets enhances its potential as an anticancer agent.
Antimicrobial Properties
The presence of the thiadiazole ring in the compound contributes to its antimicrobial activity. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antiepileptic Potential
Recent studies have explored the use of thiadiazole derivatives as potential antiepileptic agents. The mechanism involves modulation of neurotransmitter systems and ion channels, which are crucial for neuronal excitability. The compound's ability to cross the blood-brain barrier enhances its effectiveness in treating epilepsy .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various experimental settings:
-
Anticancer Studies :
- A study evaluated a series of thiadiazole derivatives for their anticancer activity against 60 different human cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity, suggesting that this compound could serve as a lead structure for further development.
- Antimicrobial Activity :
- Neuropharmacological Effects :
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The thioacetic acid group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Piperazine-Thiadiazole Derivatives
Compounds sharing the piperazine-thiadiazole core but differing in substituents include:
- N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (): This derivative replaces the acetic acid group with a phenylcarboxamide. The carboxamide likely reduces solubility but may enhance lipophilicity, affecting membrane permeability. Its similarity score (0.7667) to the target compound suggests moderate structural overlap, but the absence of the thioacetic acid group may limit shared biological targets .
- Cetirizine Ethyl Ester (): A piperazine-ethoxyacetic acid derivative used as an antihistamine.
Table 1: Piperazine-Thiadiazole Derivatives Comparison
Thiadiazole/Triazole-Acetic Acid Derivatives
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This sodium salt features a triazole-thiadiazole hybrid structure. The triazole ring may enhance intermolecular interactions with enzymes compared to the piperazine in the target compound, as evidenced by higher interaction energy values .
- 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (): Replaces the thiadiazole with a thiazole ring.
Table 2: Heterocycle-Acetic Acid Derivatives Comparison
Thiazole and Benzoxazine Derivatives
- 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid (): Contains a dihydrothiazole ring with a mercapto group, which may offer unique hydrogen-bonding interactions. However, the lack of a piperazine or thiadiazole moiety limits direct structural comparability .
Research Findings and Implications
- However, its activity may differ from triazole-containing analogs () due to variations in heterocycle electronics .
- Solubility and Bioavailability : The free acetic acid group may limit absorption compared to ester derivatives (e.g., cetirizine), but sodium salt formulations (as in ) could mitigate this .
- Structural Optimization : Substituting the piperazine with triazole () or modifying the acetic acid to a carboxamide () could enhance target engagement or pharmacokinetic properties.
Biological Activity
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid, with the CAS number 681136-34-5, is a complex organic compound featuring a thiadiazole ring, a piperazine moiety, and a thioacetic acid group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid is , with a molecular weight of 378.5 g/mol. The structure includes:
- A thiadiazole ring known for its diverse biological activity.
- A piperazine moiety which enhances binding affinity to biological targets.
- A thioacetic acid group that may participate in redox reactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Bacillus cereus | 32.6 |
| Thiadiazole Derivative B | E. coli | 47.5 |
| Thiadiazole Derivative C | Candida albicans | 24.0 |
In studies involving derivatives of thiadiazoles, it was found that these compounds often show better activity against Gram-positive bacteria compared to Gram-negative species . The presence of substituents such as halogens on the phenyl ring significantly enhances antibacterial activity .
Anticancer Activity
The anticancer potential of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid has been explored through various in vitro studies. For example:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF7 (Breast cancer) | 0.28 | |
| A549 (Lung carcinoma) | 0.52 | |
| HCT116 (Colon cancer) | 0.47–1.4 |
The compound has shown promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent . Molecular docking studies suggest that it may interact with tubulin, which is critical for cell division .
The mechanism by which 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid exerts its biological effects likely involves:
- Enzyme Interaction : The thiadiazole ring may modulate enzyme activity through competitive inhibition.
- Receptor Binding : The piperazine moiety enhances binding affinity to specific receptors.
- Redox Reactions : The thioacetic acid group can participate in redox processes that may alter cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiadiazole derivatives:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. Results indicated significant inhibition against Bacillus thuringiensis and Staphylococcus aureus, suggesting the importance of structural modifications for enhanced efficacy .
- Cytotoxicity Assays : In vitro cytotoxicity assays using the NCI-H460 cell line demonstrated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, highlighting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
